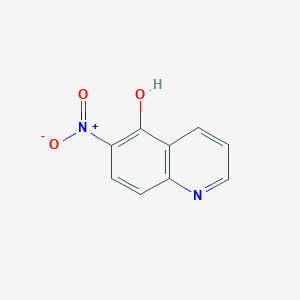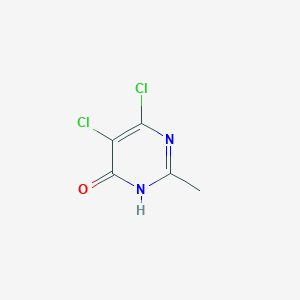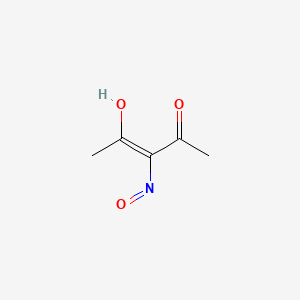![molecular formula C6H5N3O B1417570 4-hidroxi-1H-pirazolo[3,4-b]piridina CAS No. 31591-86-3](/img/structure/B1417570.png)
4-hidroxi-1H-pirazolo[3,4-b]piridina
Descripción general
Descripción
1H-pyrazolo[3,4-b]pyridin-4-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-pyrazolo[3,4-b]pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazolo[3,4-b]pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
Las 1H-pirazolo[3,4-b]piridinas han sido ampliamente estudiadas por sus posibles aplicaciones biomédicas. Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas en más de 5500 referencias, incluidas 2400 patentes . Han despertado el interés de los químicos medicinales debido a su gran similitud con las bases púricas adenina y guanina .
Inhibidores
Los derivados de 1H-pirazolo[3,4-b]piridina se han identificado como potentes inhibidores de ALK-L1196M . Esto sugiere su posible uso en el desarrollo de terapias dirigidas para ciertos tipos de cáncer.
Afinidad por β
Se han sintetizado nuevas pirazolo[3,4-b]piridinas con afinidad por β . Esto indica su posible uso en el desarrollo de medicamentos dirigidos a los receptores β.
Mecanismo de reacción y progreso
Se están llevando a cabo estudios para comprender el mecanismo de reacción y el progreso de los derivados de 1H-pirazolo[3,4-b]piridina . Esta investigación podría conducir a la mejora de los rendimientos y a la explotación adicional de métodos para la síntesis de derivados modificados .
Mejora de los rendimientos
Se están realizando investigaciones para mejorar los rendimientos de los derivados de 1H-pirazolo[3,4-b]piridina . Esto podría conducir a métodos de producción más eficientes, haciendo que estos compuestos sean más accesibles para la investigación y la aplicación.
Mecanismo De Acción
Target of Action
1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting that they may interact with biological targets in a similar manner to these bases.
Mode of Action
Given its structural similarity to adenine and guanine , it can be hypothesized that it might interact with its targets in a similar way as these purine bases. This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins.
Biochemical Pathways
Given its structural similarity to adenine and guanine , it might be involved in pathways where these purine bases play a crucial role, such as DNA replication, transcription, and translation, as well as various signaling pathways.
Result of Action
Given its structural similarity to adenine and guanine , it might exert effects similar to these purine bases, potentially influencing processes such as DNA replication, transcription, and translation, as well as various signaling pathways.
Análisis Bioquímico
Biochemical Properties
1H-pyrazolo[3,4-b]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, 1H-pyrazolo[3,4-b]pyridin-4-ol forms hydrogen bonds with specific amino acid residues in the active sites of these enzymes, enhancing its inhibitory effects .
Cellular Effects
1H-pyrazolo[3,4-b]pyridin-4-ol exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation. By inhibiting CDKs, 1H-pyrazolo[3,4-b]pyridin-4-ol disrupts the progression of the cell cycle, leading to cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridin-4-ol involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by occupying the ATP-binding site of these enzymes, thereby preventing their activation . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis. Additionally, 1H-pyrazolo[3,4-b]pyridin-4-ol can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[3,4-b]pyridin-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 1H-pyrazolo[3,4-b]pyridin-4-ol can lead to sustained inhibition of CDKs and persistent cell cycle arrest . The compound’s efficacy may decrease over time due to potential degradation or the development of resistance in cell lines.
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[3,4-b]pyridin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
1H-pyrazolo[3,4-b]pyridin-4-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[3,4-b]pyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1H-pyrazolo[3,4-b]pyridin-4-ol is also affected by its lipophilicity, which determines its ability to cross biological membranes .
Subcellular Localization
1H-pyrazolo[3,4-b]pyridin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of 1H-pyrazolo[3,4-b]pyridin-4-ol, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCKMMKPOGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)


![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
